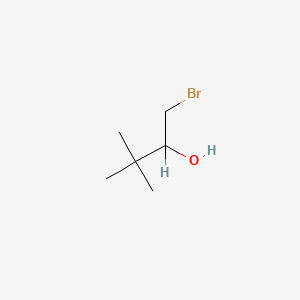

1-Bromo-3,3-dimethyl-butan-2-ol

Description

The exact mass of the compound this compound is 180.01498 g/mol and the complexity rating of the compound is 65.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYDQBZCRDQYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432801, DTXSID701306527 | |

| Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-13-7, 117658-14-7 | |

| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data related to the preparation of 1-bromo-3,3-dimethyl-butan-2-ol, a valuable intermediate in organic synthesis.

Core Synthesis Pathway: Halohydrin Formation

The most direct and efficient synthesis of this compound is achieved through the electrophilic addition of bromine and water to the alkene, 3,3-dimethyl-1-butene. This reaction, known as halohydrin formation, proceeds via a cyclic bromonium ion intermediate.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine on the electron-rich double bond of 3,3-dimethyl-1-butene. This forms a three-membered ring intermediate called a bromonium ion. The positive charge is shared between the two carbons of the original double bond and the bromine atom.

Subsequently, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine atom, resulting in an anti-addition. According to Markovnikov's rule, the nucleophile (water) will preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge. In the case of the bromonium ion derived from 3,3-dimethyl-1-butene, the tertiary carbon (C2) is more electrophilic than the primary carbon (C1).

Finally, deprotonation of the resulting oxonium ion by another water molecule yields the neutral product, this compound.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Starting Material: 3,3-Dimethyl-1-butene

3,3-Dimethyl-1-butene can be synthesized via the dehydration of 3,3-dimethyl-2-butanol.

Materials:

-

3,3-dimethyl-2-butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, place 3,3-dimethyl-2-butanol.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to initiate the dehydration reaction and distill the crude 3,3-dimethyl-1-butene.

-

Wash the distillate with saturated sodium bicarbonate solution and then with deionized water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried product to obtain pure 3,3-dimethyl-1-butene.

Synthesis of this compound

The following is a representative protocol for the bromohydrin formation from 3,3-dimethyl-1-butene using N-bromosuccinimide (NBS) as the bromine source in an aqueous dimethyl sulfoxide (DMSO) solvent system.[1][2]

Materials:

-

3,3-Dimethyl-1-butene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethyl-1-butene in a mixture of DMSO and deionized water.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 41.2 | 0.653 |

| This compound | C₆H₁₃BrO | 181.07 | 192.4 (Predicted) | 1.306 (Predicted)[3] |

Representative Reaction Data

| Parameter | Value |

| Reactants | |

| 3,3-Dimethyl-1-butene | 1.0 eq |

| N-Bromosuccinimide | 1.1 eq |

| Solvent | DMSO/H₂O (e.g., 5:1 v/v) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% (Estimated based on similar reactions) |

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on standard increments and data from analogous structures.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 1H | CH-OH |

| ~3.4-3.6 | m | 2H | CH₂-Br |

| ~2.0-2.2 | d | 1H | OH |

| ~1.0 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~75-80 | CH-OH |

| ~40-45 | CH₂-Br |

| ~35-40 | C(CH₃)₃ |

| ~25-30 | C(CH₃)₃ |

Signaling Pathway and Mechanism Diagram

Caption: Mechanism of bromohydrin formation from 3,3-dimethyl-1-butene.

References

An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Bromo-3,3-dimethyl-butan-2-ol. This document is intended for use by professionals in the fields of chemical research, drug development, and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated alcohol.[1] Its structure, featuring a bulky tert-butyl group adjacent to the stereocenter containing the hydroxyl and bromomethyl groups, significantly influences its physical properties and chemical reactivity. It is characterized as a colorless to pale yellow liquid and is soluble in organic solvents, with limited solubility in water.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol | [2] |

| CAS Number | 1438-13-7, 117658-14-7 | [2] |

| Molecular Formula | C₆H₁₃BrO | [2] |

| Molecular Weight | 181.07 g/mol | [2] |

| Boiling Point | 192.436 °C at 760 mmHg | [3] |

| Density | 1.306 g/cm³ | [3] |

| Melting Point | Not available | [3] |

| Flash Point | 70.427 °C | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the presence of the bromine atom, a good leaving group, and the adjacent hydroxyl group. The significant steric hindrance imposed by the neighboring tert-butyl group plays a crucial role in dictating the preferred reaction pathways.

Nucleophilic Substitution and Elimination Reactions

Due to its structure as a secondary alkyl halide, this compound can undergo both nucleophilic substitution (S_N) and elimination (E) reactions. However, the bulky tert-butyl group sterically hinders the backside attack required for an S_N2 mechanism.[4] Consequently, reactions with nucleophiles or bases are more likely to proceed through unimolecular pathways (S_N1 and E1) that involve the formation of a carbocation intermediate.

Carbocation Rearrangement

A key feature of the reactivity of the 3,3-dimethylbutyl scaffold is its high propensity to undergo carbocation rearrangements.[5][6] The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift or a 1,2-methyl shift. This rearrangement is a thermodynamically favorable process and often leads to the formation of rearranged substitution or elimination products as the major products.[1][5]

The logical workflow for the S_N1/E1 reaction pathway, including the critical carbocation rearrangement step, is illustrated below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | CAS#:117658-14-7 | Chemsrc [chemsrc.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic Analysis of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Bromo-3,3-dimethyl-butan-2-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural analogue, 3,3-dimethyl-2-butanol (pinacolyl alcohol), and established spectroscopic principles. Standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of similar structures and are intended to serve as a reference for researchers involved in the synthesis and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | dd | 1H | -CH(OH)- |

| ~3.5 - 3.7 | m | 2H | -CH₂Br |

| ~2.0 - 2.2 | d | 1H | -OH |

| 1.0 - 1.2 | s | 9H | -C(CH₃)₃ |

dd: doublet of doublets, m: multiplet, d: doublet, s: singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | -CH(OH)- |

| ~40 - 45 | -CH₂Br |

| ~35 - 40 | -C(CH₃)₃ |

| ~25 - 30 | -C(CH₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch (alcohol) |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 700 - 600 | Strong | C-Br stretch (alkyl halide) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Assignment |

| [M]+• | Low | Molecular ion (C₆H₁₃BrO)⁺• |

| [M-CH₃]+ | Moderate | Loss of a methyl group |

| [M-C₄H₉]+ | High | Loss of the tert-butyl group |

| [M-Br]+ | Moderate | Loss of a bromine radical |

| 57 | High | tert-butyl cation (C₄H₉)⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Caption: Correlation of spectroscopic techniques with the structural information they provide.

Caption: General experimental workflow for spectroscopic analysis.

CAS number and physical properties of 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3,3-dimethyl-butan-2-ol. The information is curated for professionals in research and development.

Chemical Identity and Identifiers

This compound is an organic compound featuring a branched butanol structure with a bromine atom on the first carbon and a hydroxyl group on the second.[1] It is recognized by several identifiers, with some ambiguity in the primary CAS number across different databases. Both 117658-14-7 and 1438-13-7 are associated with this compound.[2][3][4][5]

| Identifier | Value |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol[5] |

| CAS Number | 117658-14-7[2][3][4], 1438-13-7[1][5][6] |

| Molecular Formula | C₆H₁₃BrO[2][3][5][6] |

| Molecular Weight | 181.07 g/mol [3][5] |

| Canonical SMILES | CC(C)(C)C(CBr)O[4][5] |

| InChI | InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3[1][4][5] |

| InChIKey | IMYDQBZCRDQYSV-UHFFFAOYSA-N[1][4][5] |

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a distinct odor.[1] It demonstrates solubility in organic solvents and limited solubility in water.[1] The presence of both a bromine atom and a hydroxyl group makes it a versatile intermediate in organic synthesis, capable of undergoing nucleophilic substitution and participating in hydrogen bonding.[1]

Table of Physical Properties

| Property | Value | Source(s) |

| Density | 1.306 g/cm³ | [2][4] |

| Boiling Point | 192.436 °C at 760 mmHg | [2][4] |

| Melting Point | Not Available | [2] |

| Flash Point | 70.427 °C | [4] |

| Refractive Index | 1.475 | [4] |

| Topological Polar Surface Area | 20.23 Ų | [4][5] |

| logP (Octanol-Water Partition) | 1.78830 | [4] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 1 | [4][5] |

Experimental Protocols

A generalized workflow for the characterization of a synthesized chemical compound like this compound is presented below.

Caption: General workflow for chemical synthesis and characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activities or associated signaling pathways for this compound. Research on structurally similar compounds may offer insights, but direct biological data for the title compound is absent.

Safety and Handling

While a detailed MSDS was not retrieved, general safety precautions for handling halogenated organic compounds should be observed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[1] GHS hazard statements for the compound include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5]

References

An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol and its analogs represent a class of synthetic compounds with potential applications in medicinal chemistry and drug discovery. The core structure, a sterically hindered secondary bromoalcohol, offers a unique scaffold for designing novel therapeutic agents. The presence of a bromine atom, a bulky tert-butyl group, and a hydroxyl moiety provides opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Halogenated organic compounds, including bromo derivatives, are known to exhibit a wide range of biological activities, such as antimicrobial, antifungal, and anticancer effects. The strategic incorporation of bromine can enhance the lipophilicity of a molecule, potentially improving membrane permeability and target engagement. Furthermore, the hydroxyl group provides a site for hydrogen bonding interactions with biological targets and a handle for further derivatization, such as esterification, to create prodrugs or modify solubility. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives and analogs, aiming to facilitate further research and development in this area.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, primarily involving the bromination of the corresponding alcohol or the reduction of the corresponding bromoketone.

General Synthesis Workflow

The logical flow for the synthesis and derivatization of the target compounds is outlined below.

Caption: General workflow for the synthesis of this compound and its analogs.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,3-dimethyl-butan-2-one (Precursor)

This protocol is adapted from the synthesis of similar α-bromoketones.

-

Materials: 3,3-Dimethyl-butan-2-one, Bromine, Hydrobromic acid (48% in acetic acid), Diethyl ether, Sodium bicarbonate solution (saturated), Magnesium sulfate.

-

Procedure:

-

Dissolve 3,3-dimethyl-butan-2-one (1.0 eq) in diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add a catalytic amount of 48% hydrobromic acid in acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in diethyl ether via the dropping funnel with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-3,3-dimethyl-butan-2-one.

-

Purify the product by vacuum distillation or column chromatography.

-

Protocol 2: Synthesis of this compound

-

Materials: 1-Bromo-3,3-dimethyl-butan-2-one, Sodium borohydride (NaBH4), Methanol, Dichloromethane, Water.

-

Procedure:

-

Dissolve 1-Bromo-3,3-dimethyl-butan-2-one (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to obtain this compound.

-

Protocol 3: Synthesis of Ester Derivatives of this compound

-

Materials: this compound, Acyl chloride or carboxylic acid, Dichloromethane, Triethylamine or DMAP/DCC.

-

Procedure (using acyl chloride):

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride (1.1 eq).

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting ester by column chromatography.

-

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a broad range of this compound derivatives is limited in publicly available literature, general principles of medicinal chemistry and findings from related classes of compounds can be used to infer potential activities and guide future research.

Antimicrobial and Antifungal Activity

Brominated organic compounds have a well-documented history of antimicrobial and antifungal properties. The lipophilicity imparted by the bromine atom and the bulky tert-butyl group in the this compound scaffold may facilitate the penetration of microbial cell membranes.

A hypothetical SAR study could involve the synthesis and evaluation of a series of ester and ether analogs.

| Compound ID | R Group (Ester/Ether) | Lipophilicity (Predicted cLogP) | Predicted Antimicrobial Activity |

| BD-01 | -H | 2.1 | Baseline |

| BD-02 | -COCH3 (Acetyl) | 2.3 | Potentially Increased |

| BD-03 | -CO(CH2)2CH3 (Butyryl) | 3.5 | Potentially Optimized |

| BD-04 | -COC6H5 (Benzoyl) | 4.2 | Potentially High |

| BD-05 | -CH3 (Methyl ether) | 2.5 | Moderate |

| BD-06 | -CH2C6H5 (Benzyl ether) | 4.5 | Potentially High |

Logical Relationship for SAR Exploration:

Caption: Logical workflow for establishing structure-activity relationships.

Anticancer Activity

Halohydrins, the chemical class to which this compound belongs, have been incorporated into molecules with demonstrated anticancer properties. The bromohydrin moiety can act as a reactive site, potentially alkylating biological macromolecules within cancer cells, leading to cytotoxicity.

Future studies could explore the introduction of pharmacophores known to interact with anticancer targets. For instance, attaching moieties that inhibit specific kinases or other enzymes involved in cancer cell proliferation could lead to potent and selective agents.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound derivatives, based on the activities of other bromo-organic compounds, several pathways could be hypothesized as potential targets.

Hypothetical Signaling Pathway Inhibition:

For a derivative designed to have anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. While current literature lacks extensive biological data on a wide array of its derivatives, the foundational chemical principles and the known activities of related brominated and sterically hindered alcohols suggest a high potential for discovering compounds with significant biological effects.

Future research should focus on the systematic synthesis of a diverse library of analogs with varying ester and ether substituents to explore the structure-activity relationships for antimicrobial, antifungal, and anticancer activities. Detailed in vitro and in vivo studies are necessary to elucidate the mechanisms of action and to identify the specific cellular targets and signaling pathways modulated by these compounds. The development of robust and scalable synthetic protocols will also be crucial for advancing promising lead compounds through the drug discovery pipeline. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

The Stereochemistry of 1-Bromo-3,3-dimethyl-butan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol is a chiral haloalcohol containing a stereocenter at the carbon atom bearing the hydroxyl group (C2). The presence of this chiral center gives rise to two enantiomers, (R)-1-bromo-3,3-dimethyl-butan-2-ol and (S)-1-bromo-3,3-dimethyl-butan-2-ol. The stereochemistry of this molecule is of significant interest in organic synthesis, particularly as a chiral building block for the synthesis of more complex, stereochemically defined molecules, which is a critical aspect of drug development and materials science. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, stereoisomers, and potential methods for stereochemical analysis.

Stereoisomers of this compound

The single chiral center at C2 results in the existence of a pair of enantiomers. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Figure 1: Enantiomers of this compound

Caption: The (R) and (S) enantiomers of this compound.

Synthetic Approaches to Chiral this compound

The preparation of enantiomerically enriched or pure this compound is crucial for its application as a chiral synthon. Several strategies can be envisioned, drawing from established methods in asymmetric synthesis.

Stereoselective Reduction of a Prochiral Ketone

A primary route to chiral secondary alcohols is the asymmetric reduction of the corresponding ketone. In this case, the precursor would be 1-bromo-3,3-dimethyl-butan-2-one.

Figure 2: Synthetic Pathway via Asymmetric Reduction

Caption: General scheme for the asymmetric reduction of a prochiral ketone.

Experimental Protocol (General):

A solution of 1-bromo-3,3-dimethyl-butan-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A stoichiometric amount of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), is added dropwise. The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product would be determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be achieved through enzymatic or chemical methods.

Figure 3: Workflow for Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of a racemic alcohol.

Experimental Protocol (General):

The racemic this compound is dissolved in an organic solvent (e.g., toluene). An acylating agent, such as vinyl acetate, and a lipase (e.g., immobilized Candida antarctica lipase B) are added. The suspension is stirred at a controlled temperature (e.g., 30-40 °C), and the progress of the reaction is monitored. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. Once approximately 50% conversion is reached, the enzyme is filtered off. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is then separated by column chromatography. The acylated enantiomer can be hydrolyzed back to the alcohol.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the searched literature, a comprehensive quantitative data table cannot be provided at this time. For a specific application, it would be necessary to perform the described experiments and characterize the products to determine key parameters such as:

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation ([α]D) | To be determined | To be determined |

| Enantiomeric Excess (ee%) | To be determined | To be determined |

| Retention Time (Chiral HPLC) | To be determined | To be determined |

| Yield (%) | To be determined | To be determined |

Methods for Stereochemical Assignment

Determining the absolute configuration of the enantiomers is a critical step. Several methods can be employed:

-

X-ray Crystallography: If a suitable crystalline derivative can be formed, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

-

NMR Spectroscopy with Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be used to convert the enantiomeric alcohols into diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, which can be analyzed to assign the absolute configuration.

-

Correlation with Known Compounds: The chiral this compound can be converted to a compound of known stereochemistry through a reaction that does not affect the chiral center.

Figure 4: Logic for Stereochemical Assignment using Mosher's Ester Analysis

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Conclusion

The stereochemistry of this compound is a key determinant of its utility as a chiral building block in asymmetric synthesis. While specific experimental data for this compound is not extensively documented in readily available literature, established methodologies for the synthesis of chiral alcohols, such as asymmetric reduction and enzymatic resolution, provide clear pathways for obtaining the individual enantiomers. The characterization and assignment of the absolute configuration can be achieved through standard analytical techniques. Further research into the stereoselective synthesis and application of (R)- and (S)-1-bromo-3,3-dimethyl-butan-2-ol would be valuable for expanding the toolbox of chiral synthons available to chemists in academia and industry.

Commercial availability and suppliers of 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethyl-butan-2-ol, a key building block in organic synthesis. This document outlines its commercial availability, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in drug development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers. The typical purity offered is greater than 95%. Below is a summary of a known supplier and their product specifications.

Table 1: Commercial Supplier and Product Specifications for this compound

| Supplier | Product Number | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Molport | Molport-009-680-273 | 117658-14-7; 1438-13-7 | C₆H₁₃BrO | 181.07 | >95%[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are primarily sourced from computational predictions and publicly available databases.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol | PubChem[2] |

| Molecular Formula | C₆H₁₃BrO | PubChem[2] |

| Molecular Weight | 181.07 g/mol | PubChem[2] |

| Appearance | Predicted: Liquid | - |

| Boiling Point | 192.4 °C at 760 mmHg (Predicted) | ChemSrc[3] |

| Density | 1.306 g/cm³ (Predicted) | ChemSrc[3] |

| Solubility | Soluble in organic solvents. | - |

| SMILES | CC(C)(C)C(O)CBr | Molport[1] |

| InChI | InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | PubChem[2] |

Synthesis of this compound

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

3,3-Dimethyl-1-butene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-1-butene (1.0 equivalent) in a mixture of DMSO and water (e.g., a 3:1 v/v ratio).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C. The addition of NBS should be controlled to prevent a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Reaction Mechanism Workflow

The reaction proceeds via an electrophilic addition of bromine to the alkene, forming a cyclic bromonium ion intermediate. This is followed by a nucleophilic attack by water.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3,3-dimethyl-butan-2-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-bromo-3,3-dimethyl-butan-2-ol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information based on the general properties of haloalcohols and provides a comprehensive experimental protocol for determining its precise solubility in various organic solvents.

Core Concept: Solubility of Haloalcohols

This compound is a haloalcohol. Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar hydrocarbon backbone with a bromine atom, governs its solubility. The hydroxyl group can participate in hydrogen bonding, which generally promotes solubility in polar solvents. However, the bulky tert-butyl group and the overall hydrocarbon character of the molecule contribute to its solubility in less polar organic solvents. As a general rule, like dissolves like; therefore, this compound is expected to be soluble in a range of common organic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound and the observed solubility of analogous brominated organic compounds in common organic solvents. This information is derived from general chemical principles and data available for structurally similar molecules.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Observed Solubility of Analogous Compounds |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Bromoacetone: Soluble.[1] Ethyl Bromoacetate: Miscible.[2] |

| Methanol | CH₃OH | Polar Protic | Soluble | Bromoacetone: Soluble.[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Bromoacetone: Soluble.[1] Ethyl Bromoacetate: Soluble.[2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | General solubility for non-polar to moderately polar organic compounds. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Ethyl Bromoacetate: Miscible.[2] |

| Water | H₂O | Polar Protic | Limited/Poor | Ethyl Bromoacetate: Insoluble.[3][4] |

Note: "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. "Miscible" indicates that the solute and solvent will mix in all proportions. "Limited/Poor" indicates that only a small amount of the solute will dissolve.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent using the gravimetric method.[5][6]

I. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator for more gentle drying.

-

Continue drying until all the solvent has evaporated and a constant weight of the solute residue is achieved.

-

-

Data Collection and Calculation:

-

Accurately weigh the evaporation dish containing the dry solute residue.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

III. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

References

- 1. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 4. joshi-group.com [joshi-group.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

Health and Safety Information for 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols. No specific quantitative toxicological data (e.g., LD50, LC50) for 1-Bromo-3,3-dimethyl-butan-2-ol was found in the public domain at the time of this writing.

Executive Summary

This compound is a halogenated alcohol with applications in organic synthesis. While specific toxicological data is limited, its structural class suggests potential for skin, eye, and respiratory irritation. Bromoalkanes, in general, are recognized as reactive compounds with the potential for toxicity. This guide provides a summary of the known health and safety information, physical and chemical properties, and recommended handling procedures. It also outlines a general experimental protocol for assessing cytotoxicity and a hypothetical mechanism of toxicity based on related haloalkanes.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H13BrO | PubChem[1] |

| Molecular Weight | 181.07 g/mol | PubChem[1] |

| CAS Number | 1438-13-7, 117658-14-7 | MolPort[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[3] |

| Solubility | Soluble in organic solvents; limited solubility in water | CymitQuimica[3] |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol | PubChem[1] |

Toxicological Information

| Hazard Classification | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | PubChem[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | PubChem[1] |

Bromoalkanes are generally considered to be more reactive and toxic than their chloro- and fluoro- counterparts, acting as alkylating agents.[4] The mechanism of toxicity for some haloalkanes involves metabolic activation by cytochrome P450 enzymes to form free radicals.[5] These radicals can initiate lipid peroxidation, leading to cell membrane damage and cytotoxicity.[5]

Hazard Management and Personal Protection

A systematic approach to hazard management is crucial when handling this compound. The following workflow outlines the key steps.

References

- 1. 1-Bromo-3,3-dimethyl-2-butanol | C6H13BrO | CID 9920537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-3,3-dimethylbutan-2-ol | 117658-14-7; 1438-13-7 | Buy Now [molport.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethyl-1,2-epoxybutane from 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides, also known as oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to their high reactivity towards nucleophiles. This reactivity, stemming from significant ring strain, allows for the stereospecific introduction of various functional groups, making them valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. One common and efficient method for the synthesis of epoxides is the intramolecular Williamson ether synthesis, which involves the base-mediated cyclization of a halohydrin.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3,3-dimethyl-1,2-epoxybutane (also known as tert-butyloxirane) from its corresponding bromohydrin, 1-bromo-3,3-dimethyl-butan-2-ol. The reaction proceeds via an intramolecular SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent bromide to form the epoxide ring.[1][2][3][4]

Reaction Principle

The synthesis is based on the intramolecular Williamson ether synthesis.[1][2][3][4] The process begins with the deprotonation of the alcohol functionality of this compound by a suitable base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the epoxide ring.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | Custom Synthesis |

| Product | 3,3-Dimethyl-1,2-epoxybutane | [5][6][7] |

| Molecular Formula | C₆H₁₂O | [5][6][7] |

| Molecular Weight | 100.16 g/mol | [5] |

| Typical Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Hydride (NaH) | [1][4] |

| Typical Solvent | Tetrahydrofuran (THF), Diethyl ether, Methanol, Water | [8] |

| Reaction Temperature | Room Temperature to Reflux | General Knowledge |

| Reaction Time | 1 - 24 hours | General Knowledge |

| Purification Method | Distillation, Column Chromatography | [8][9][10] |

| Expected Yield | >80% (reported for similar systems) | General Knowledge |

Experimental Protocol

This protocol details the synthesis of 3,3-dimethyl-1,2-epoxybutane from this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 50 mL of diethyl ether.

-

Addition of Base: While stirring the solution at room temperature, add 3.0 g of powdered sodium hydroxide in small portions over 15 minutes.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add 20 mL of water to the flask to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer twice with 20 mL of water and once with 20 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product by distillation under atmospheric pressure to obtain pure 3,3-dimethyl-1,2-epoxybutane.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable; avoid open flames and sparks.

-

Sodium hydroxide is corrosive; handle with care.

Visualizations

Reaction Mechanism

The following diagram illustrates the intramolecular Williamson ether synthesis for the formation of 3,3-dimethyl-1,2-epoxybutane.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3,3-Dimethyl-1,2-epoxybutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 3,3-Dimethyl-1,2-epoxybutane [webbook.nist.gov]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. scispace.com [scispace.com]

- 10. CN103772325A - Novel method for separating and purifying 1,2-epoxybutane - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 1-Bromo-3,3-dimethyl-butan-2-ol in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,3-dimethyl-butan-2-ol, a vicinal halohydrin, is a versatile building block in organic synthesis. However, its direct application in Grignard reactions is precluded by the presence of an acidic hydroxyl group, which would quench the Grignard reagent. This document provides detailed application notes and experimental protocols for two effective strategies to utilize this compound in Grignard-mediated carbon-carbon bond formation: (1) a protection/deprotection strategy involving a tert-butyldimethylsilyl (TBS) ether intermediate, and (2) a strategy involving the formation of an epoxide intermediate followed by a ring-opening reaction.

Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their utility, however, is limited by their strong basicity, rendering them incompatible with acidic functional groups such as alcohols. This compound presents such a challenge. To harness its synthetic potential in Grignard reactions, the hydroxyl group must be temporarily masked or transformed. The following sections detail two robust protocols to achieve this, enabling the coupling of the 1-bromo-3,3-dimethyl-butan-2-yl moiety with various electrophiles via a Grignard intermediate.

Strategy 1: Protection of the Hydroxyl Group

This strategy involves a three-step sequence:

-

Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBS) ether. Silyl ethers are stable under the basic conditions of Grignard reagent formation and reaction.

-

Grignard Reaction: The resulting bromo-TBS ether is converted into a Grignard reagent, which is then reacted with a suitable electrophile (e.g., a ketone).

-

Deprotection: The TBS protecting group is removed to unveil the free hydroxyl group in the final product.

Experimental Protocols

Protocol 1.1: Protection of this compound with TBS-Cl

-

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane.

-

Protocol 1.2: Grignard Reaction with a Ketone

-

Materials:

-

1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

A ketone (e.g., acetone)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen). A small crystal of iodine can be added to initiate the reaction.

-

Add a solution of 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Add a solution of the ketone (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Protocol 1.3: Deprotection of the TBS Ether

-

Materials:

-

The crude product from Protocol 1.2

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Dissolve the crude silyl ether in anhydrous THF.

-

Add TBAF solution (1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final alcohol product by flash column chromatography.

-

Data Presentation

Table 1: Representative Yields for the Protection/Deprotection Strategy

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1.1 | 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane | This compound | TBS-Cl, Imidazole, DMF | 90-95 |

| 1.2 | Tertiary Alcohol (TBS-protected) | 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane | Mg, Acetone, Et₂O | 75-85 |

| 1.3 | Final Tertiary Alcohol | Tertiary Alcohol (TBS-protected) | TBAF, THF | 85-95 |

| Overall | Final Tertiary Alcohol | This compound | - | 57-76 |

Note: Yields are hypothetical and may vary based on the specific substrate and reaction conditions.

Visualization

Caption: Workflow for the protection/Grignard/deprotection strategy.

Strategy 2: Epoxide Formation and Ring-Opening

This alternative two-step approach involves:

-

Epoxidation: The halohydrin is treated with a base to induce an intramolecular SN2 reaction, forming a highly reactive epoxide.

-

Grignard Ring-Opening: The epoxide is then reacted with a Grignard reagent, which attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond and a secondary alcohol.

Experimental Protocols

Protocol 2.1: Epoxidation of this compound

-

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure (the epoxide may be volatile).

-

The crude 2-tert-butyl-2-methyloxirane can often be used in the next step without further purification.

-

Protocol 2.2: Epoxide Ring-Opening with a Grignard Reagent

-

Materials:

-

2-tert-butyl-2-methyloxirane

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

-

Procedure:

-

To a solution of the Grignard reagent (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude epoxide (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography.

-

Data Presentation

Table 2: Representative Yields for the Epoxide Strategy

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 2.1 | 2-tert-butyl-2-methyloxirane | This compound | NaH, THF | 85-95 |

| 2.2 | Final Alcohol Product | 2-tert-butyl-2-methyloxirane | Phenylmagnesium bromide, THF | 70-80 |

| Overall | Final Alcohol Product | This compound | - | 60-76 |

Note: Yields are hypothetical and may vary based on the specific Grignard reagent and reaction conditions.

Visualization

Caption: Workflow for the epoxide formation and ring-opening strategy.

Signaling Pathways and Logical Relationships

The choice between the two strategies depends on the desired final product and the compatibility of other functional groups in the Grignard reagent or the electrophile.

Caption: Decision pathway for utilizing this compound.

Conclusion

Both the protection/deprotection and the epoxide formation strategies provide effective means to employ this compound in Grignard reactions. The protection strategy is advantageous when a wide variety of electrophiles are to be used with the Grignard reagent derived from the halohydrin. The epoxide strategy is a more atom-economical approach and is particularly useful for reactions with Grignard reagents where the new carbon-carbon bond is formed at the C2 position of the original butanol backbone. The choice of strategy should be guided by the specific synthetic target and the overall synthetic plan.

Application Notes & Protocols: Asymmetric Synthesis Utilizing Chiral 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are illustrative and based on general principles of asymmetric synthesis. Due to a lack of specific published literature on the applications of chiral 1-Bromo-3,3-dimethyl-butan-2-ol, this document presents a hypothetical, yet chemically plausible, use case for this compound as a chiral building block. The experimental data provided is representative and should be considered illustrative.

Introduction

Chiral halohydrins are valuable intermediates in organic synthesis, serving as versatile precursors to a variety of enantiomerically enriched compounds, most notably chiral epoxides. The stereodefined arrangement of the halogen and hydroxyl functionalities allows for highly stereospecific transformations. This compound, with its sterically demanding tert-butyl group, presents a unique chiral scaffold. The bulky nature of this substituent is anticipated to exert significant steric influence in asymmetric transformations, potentially leading to high levels of stereocontrol.

This document outlines a hypothetical application of chiral (S)-1-Bromo-3,3-dimethyl-butan-2-ol in the synthesis of the corresponding chiral epoxide, (S)-2-(tert-butyl)-2-(bromomethyl)oxirane. This epoxide is a potential chiral building block for the synthesis of complex molecules in drug discovery and development.

Hypothetical Application: Synthesis of (S)-2-(tert-butyl)-2-(bromomethyl)oxirane

The primary application of chiral this compound is its conversion to the corresponding chiral epoxide via an intramolecular SN2 reaction. This transformation proceeds through deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent bromide in a stereospecific manner.

Reaction Scheme

A descriptive caption for the diagram above (Within 100 characters).

To be replaced with an actual image of the reaction scheme. For the purpose of this response, a textual representation is provided below:

(S)-1-Bromo-3,3-dimethyl-butan-2-ol --(Base, e.g., NaH, THF)--> (S)-2-(tert-butyl)-2-(bromomethyl)oxirane

Significance of the Transformation

Chiral epoxides are highly sought-after intermediates in medicinal chemistry and natural product synthesis. Their strained three-membered ring is susceptible to ring-opening by a wide range of nucleophiles, allowing for the stereospecific introduction of various functional groups. The resulting products, such as chiral amino alcohols and diols, are key structural motifs in many biologically active molecules.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of chiral this compound and its subsequent conversion to the chiral epoxide.

Protocol 1: Asymmetric Synthesis of (S)-1-Bromo-3,3-dimethyl-butan-2-ol

This protocol describes a hypothetical asymmetric reduction of 1-bromo-3,3-dimethyl-butan-2-one to yield the chiral alcohol.

Materials:

-

1-bromo-3,3-dimethyl-butan-2-one

-

(-)-B-Chlorodiisopinocampheylborane (DIP-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

A flame-dried 250 mL round-bottom flask is charged with (-)-B-Chlorodiisopinocampheylborane (1.1 eq) under a nitrogen atmosphere.

-

Anhydrous THF (50 mL) is added, and the solution is cooled to -25 °C.

-

A solution of 1-bromo-3,3-dimethyl-butan-2-one (1.0 eq) in anhydrous THF (20 mL) is added dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

-

The reaction mixture is stirred at -25 °C for 4 hours.

-

Methanol (10 mL) is carefully added to quench the reaction.

-

The mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (100 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-Bromo-3,3-dimethyl-butan-2-ol.

Protocol 2: Synthesis of (S)-2-(tert-butyl)-2-(bromomethyl)oxirane

This protocol details the intramolecular cyclization of the chiral bromohydrin to the epoxide.

Materials:

-

(S)-1-Bromo-3,3-dimethyl-butan-2-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (1.2 eq) in anhydrous THF (20 mL) is prepared and cooled to 0 °C.

-

A solution of (S)-1-Bromo-3,3-dimethyl-butan-2-ol (1.0 eq) in anhydrous THF (10 mL) is added dropwise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude epoxide is purified by distillation or flash chromatography to yield pure (S)-2-(tert-butyl)-2-(bromomethyl)oxirane.

Data Presentation

The following tables summarize representative quantitative data for the hypothetical reactions described.

Table 1: Asymmetric Reduction of 1-bromo-3,3-dimethyl-butan-2-one

| Entry | Substrate | Chiral Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-bromo-3,3-dimethyl-butan-2-one | (-)-DIP-Cl | -25 | 4 | 85 | 92 |

| 2 | 1-bromo-3,3-dimethyl-butan-2-one | (R)-CBS Catalyst, BH3 | -20 | 2 | 90 | 95 |

Table 2: Epoxidation of (S)-1-Bromo-3,3-dimethyl-butan-2-ol

| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (S)-1-Bromo-3,3-dimethyl-butan-2-ol | NaH | THF | 0 to rt | 2.5 | 95 |

| 2 | (S)-1-Bromo-3,3-dimethyl-butan-2-ol | KHMDS | THF | -78 to rt | 3 | 92 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of chiral epoxide.

Signaling Pathway: Intramolecular SN2 Mechanism

Caption: Mechanism of intramolecular epoxide formation.

Application Note: Protocol for the Reduction of 1-bromo-3,3-dimethyl-2-butanone

Introduction

The reduction of α-halo ketones is a critical transformation in organic synthesis, providing access to halohydrins which are versatile intermediates for the preparation of epoxides, amino alcohols, and other valuable building blocks in drug development and materials science. This application note provides a detailed protocol for the reduction of 1-bromo-3,3-dimethyl-2-butanone to 1-bromo-3,3-dimethyl-2-butanol using sodium borohydride. Alternative reduction methodologies are also presented for comparison.

The presence of the α-bromo substituent introduces considerations for chemoselectivity, as some reducing agents can lead to dehalogenation. Sodium borohydride is a mild and selective reducing agent, generally effective for the reduction of ketones without affecting halide substituents.[1][2][3] This protocol has been developed to provide a reliable and reproducible method for researchers in academic and industrial settings.

Data Presentation

A comparison of common methods for the reduction of ketones is summarized in the table below. While specific yield data for the reduction of 1-bromo-3,3-dimethyl-2-butanone is not widely published, the presented data for analogous ketone reductions provides a useful reference.

| Reducing Agent/Method | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | 3,3-Dimethyl-2-butanone | Methanol | 0 to RT | 15 min | Not Reported | Adapted from a standard lab procedure for the non-brominated analog. Expected to be a high-yielding reaction. |

| Lithium Aluminium Hydride (LiAlH₄) | General Ketones | Diethyl ether or THF | 0 to RT | 1-2 h | High | A more powerful, less selective, and more hazardous reducing agent.[4][5] |

| Meerwein-Ponndorf-Verley (MPV) | General Ketones | Isopropanol | Reflux | Several hours | Good to High | Highly chemoselective, but requires elevated temperatures and longer reaction times.[6][7][8] |

| Catalytic Hydrogenation | General Ketones | Various | RT to elevated | Variable | High | Requires specialized equipment (hydrogenator) and a catalyst (e.g., Pd, Pt, Ni).[9][10] |

Experimental Protocols

Primary Protocol: Sodium Borohydride Reduction in Methanol

This protocol is adapted from a standard procedure for the reduction of 3,3-dimethyl-2-butanone (pinacolone).

Materials:

-

1-bromo-3,3-dimethyl-2-butanone

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation (optional, for high purity)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (0.3-0.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and perform in a fume hood. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Slowly and carefully add 6 M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and the resulting borate esters. Continue addition until the effervescence ceases.

-

Workup:

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-